

Comparative Analysis of BSc5371 and Its Analogs: A Guide for Researchers

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Compound of Interest		
Compound Name:	BSc5371	
Cat. No.:	B1192415	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of **BSc5371**, an irreversible FMS-like tyrosine kinase 3 (FLT3) inhibitor, and its structural analogs. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.

Executive Summary

BSc5371 is a potent, irreversible inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Its chemical structure, (Z)-N-(2-(Diethylamino)ethyl)-2,4-dimethyl-5-((2-oxo-5-(vinylsulfonamido)indolin-3-ylidene)-methyl)-1H-pyrrole-3-carboxamide, places it within the indolin-2-one class of kinase inhibitors. This guide focuses on a comparative analysis of BSc5371 with its close structural analogs, primarily Sunitinib and its desfluoro derivative, which share the core 5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrole-3-carboxamide scaffold. The key distinction of BSc5371 lies in the vinylsulfonamido group at the C5 position of the oxindole ring, which contributes to its irreversible binding mechanism.

Overview of BSc5371 and Its Analogs

BSc5371 demonstrates high potency against both wild-type and various mutant forms of FLT3, which are known to confer resistance to other FLT3 inhibitors.[1] Its analogs, Sunitinib and Desfluorosunitinib, are also kinase inhibitors with established biological activity. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is approved for the treatment of renal cell



carcinoma and gastrointestinal stromal tumors.[2] Desfluorosunitinib, as the name suggests, lacks the fluorine atom present on the indolinone ring of Sunitinib.

Table 1: Chemical Structures of **BSc5371** and Key Analogs

Compound Name	Chemical Structure	Key Distinguishing Feature
BSc5371	(Z)-N-(2- (Diethylamino)ethyl)-2,4- dimethyl-5-((2-oxo-5- (vinylsulfonamido)indolin-3- ylidene)-methyl)-1H-pyrrole-3- carboxamide	Vinylsulfonamido group at C5 of the oxindole for irreversible binding.
Sunitinib	5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide	Fluoro group at C5 of the oxindole; reversible inhibitor.
Desfluorosunitinib	N-[2-(Diethylamino)ethyl]-2,4- dimethyl-5-[(Z)-(2-oxoindolin-3- ylidene)methyl]-1H-pyrrole-3- carboxamide	Lacks the fluoro group at C5 of the oxindole; reversible inhibitor.

Comparative Performance Data

The primary measure of performance for these inhibitors is their ability to inhibit the kinase activity of FLT3, particularly the internal tandem duplication (ITD) mutant (FLT3-ITD), which is a common driver of AML.

Table 2: In Vitro Inhibitory Activity against FLT3



Compound	Target	Assay Type	IC50 / Kd (nM)	Reference
BSc5371	FLT3 (Wild Type)	Kinase Assay (Kd)	2.3	[1]
FLT3-ITD	Kinase Assay (Kd)	5.8	[1]	
FLT3 (D835H)	Kinase Assay (Kd)	1.3	[1]	_
FLT3 (ITD, D835V)	Kinase Assay (Kd)	0.83	[1]	
FLT3 (ITD, F691L)	Kinase Assay (Kd)	1.5	[1]	_
MV4-11 (FLT3- ITD+)	Cell Viability	6	[1]	
Sunitinib	FLT3-ITD	Cell Proliferation	Varies by study	[3]
FLT3-D835Y	Cell Proliferation	Varies by study	[3]	
Sorafenib	FLT3-ITD	Cell Proliferation	Varies by study	[3]
FLT3-D835Y	Cell Proliferation	Varies by study	[3]	

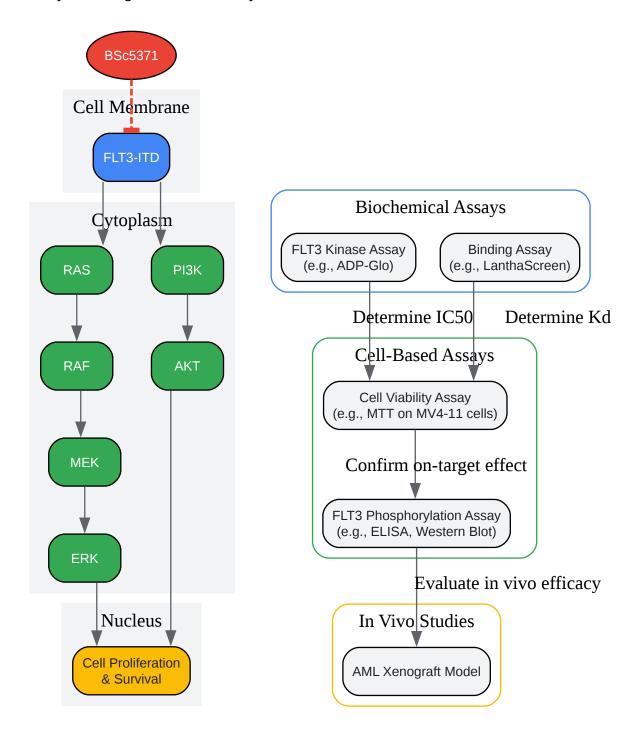
Note: Direct, side-by-side comparative IC50/Kd values for Sunitinib and Desfluorosunitinib under the exact same experimental conditions as **BSc5371** are not readily available in the public domain. The data for Sunitinib and Sorafenib indicate that their potency can vary between different FLT3 mutant forms.

Signaling Pathway and Experimental Workflow FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations like ITD lead to constitutive activation of the kinase, driving uncontrolled cell growth through downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt. Irreversible inhibitors



like **BSc5371** covalently bind to a cysteine residue in the ATP-binding pocket of FLT3, permanently disabling its kinase activity.



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